molecular formula C6H3F3N2O2 B11905816 4-Nitro-2-(trifluoromethyl)pyridine

4-Nitro-2-(trifluoromethyl)pyridine

Cat. No.: B11905816
M. Wt: 192.10 g/mol
InChI Key: OWICTKSPALFYDS-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the nitro group onto the pyridine ring. One common method is the nitration of 2-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, potentially disrupting cellular processes. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity .

Comparison with Similar Compounds

Comparison: 4-Nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-3-4(11(12)13)1-2-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWICTKSPALFYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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